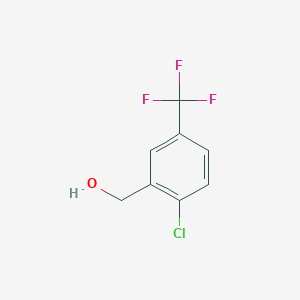

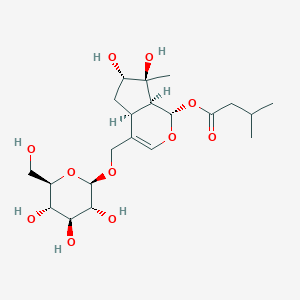

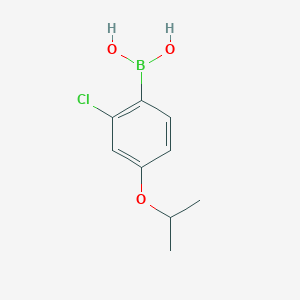

(2-氟-6-甲基苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The first paper discusses a palladium-catalyzed synthesis method for fluorenones, which are derived from bis(2-bromophenyl)methanols . Although this does not directly describe the synthesis of (2-Fluoro-6-methylphenyl)methanol, the method involves the oxidation of alcohol followed by intramolecular reductive coupling, which could potentially be adapted for synthesizing related fluoro-substituted phenyl methanols.

Molecular Structure Analysis

In the second paper, the molecular structure of a complex fluoro-substituted compound is detailed, which includes the synthesis of a molecule with a triazole ring and two benzene rings substituted with fluorine atoms . The crystal structure is orthorhombic, and the dihedral angles between the triazole and benzene rings are provided. This information is relevant for understanding how fluorine substitution can affect the molecular geometry of phenyl methanols.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of (2-Fluoro-6-methylphenyl)methanol. However, the synthesis methods and the structural information given in the papers suggest that fluoro-substituted phenyl methanols could participate in various chemical reactions, particularly those involving the formation of heterocycles or coupling reactions facilitated by palladium catalysis .

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of (2-Fluoro-6-methylphenyl)methanol. However, the detailed crystallographic data and the density of a related compound in the second paper can give an idea of how fluorine substitution might influence these properties in phenyl methanols .

科学研究应用

复杂有机分子的合成

(2-氟-6-甲基苯基)甲醇因其在通过钯催化的 C-H 卤化作用以克级规模合成多取代芳烃中的效用而受到探索。与传统方法相比,该方法已显示出更温和的反应条件、更高的产率、更好的选择性、实用性和较高的化学多样性等优点 (孙秀云、孙永辉和饶宇,2014)。类似地,其衍生物已用于涉及由 Selectfluor 和 Deoxo-Fluor 引发的重排的立体选择性合成中,从而产生新型甲基吡咯烷醇和氟化物 (Grant R Krow 等人,2004)。

化学传感和催化

该化合物及其相关衍生物已被纳入荧光化学传感器中,用于在混合溶剂系统中有效检测金属离子,如 Zn2+ 和 Al3+。传感机制涉及激发态分子内质子转移 (ESIPT) 和螯合增强荧光 (CHEF) 等过程,突出了其在环境监测和分析化学中的效用 (L. Patra 等人,2018)。

与其他化学物质的相互作用

(2-氟-6-甲基苯基)甲醇衍生物与醇的相互作用研究揭示了氢键动力学,这对于理解化学反应和材料科学中的溶剂效应至关重要。例如,已经研究了醇与 2-氟和 4-氟苯乙炔的相互作用,提供了有关这些配合物的结构基序和氢键行为的宝贵信息 (S. Maity、D. K. Maity 和 G. Patwari,2011)。

工业应用和甲醇利用

此外,甲醇作为化学合成和能源技术中氢源和 C1 合成子的作用的研究已得到扩展,其发现与 (2-氟-6-甲基苯基)甲醇衍生物在催化和合成中的应用相关。甲醇已被确定为获得复杂化学结构的关键物质,展示了其在可持续化学过程中的多功能性和潜力 (F. Dalena 等人,2018)。

属性

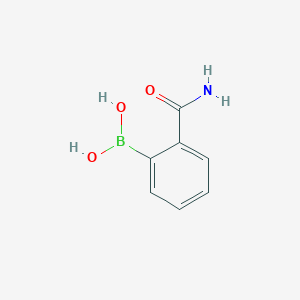

IUPAC Name |

(2-fluoro-6-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNVHMPHEKQVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-6-methylphenyl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

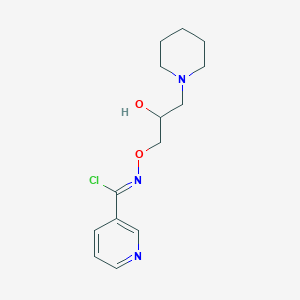

![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)